molecular formula C7H11Br B14312548 Bicyclo[3.1.1]heptane, 1-bromo- CAS No. 111830-40-1

Bicyclo[3.1.1]heptane, 1-bromo-

Cat. No.: B14312548
CAS No.: 111830-40-1
M. Wt: 175.07 g/mol
InChI Key: NJIWKGLCKKQAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.1]heptane is a bridged bicyclic alkane with a unique three-dimensional structure. While the parent bicyclo[3.1.1]heptane framework is naturally occurring in terpenes like α- and β-pinene , the brominated variant is primarily synthetic. Recent advances in strained carbon frameworks have enabled the synthesis of bicyclo[3.1.1]heptane derivatives via strategies such as photochemical C─C bond cleavage of tricyclooctane intermediates and radical-relay cycloadditions . The 1-bromo substitution enhances electrophilicity, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or as a building block for complex molecules .

Properties

CAS No.

111830-40-1

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromobicyclo[3.1.1]heptane

InChI

InChI=1S/C7H11Br/c8-7-3-1-2-6(4-7)5-7/h6H,1-5H2

InChI Key

NJIWKGLCKKQAJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of [3.1.1]Propellane

The foundational step involves preparing [3.1.1]propellane from ethyl 4-chlorobutanoate via a five-step sequence (26–37% overall yield). Key intermediates include:

  • Ethyl 4-chlorobutanoateEthyl bicyclo[3.1.1]hept-5-ene-1-carboxylate (Grignard addition/cyclization).
  • Decarboxylation[3.1.1]Propellane (photolytic cleavage at 254 nm).

Bromination via Atom Transfer Radical Addition (ATRA)

[3.1.1]Propellane undergoes photocatalyzed ATRA using bromine sources (e.g., CBr₄ or BrCH₂SO₂Br) under blue light (456 nm). The reaction proceeds via:
$$
\text{Propellane} + \text{BrCH}2\text{SO}2\text{Br} \xrightarrow{\text{Sc(OTf)}3, \text{CH}2\text{Cl}_2} 1\text{-Bromobicyclo[3.1.1]heptane}
$$

  • Yield : 75–89%.
  • Purity : >95% (LC-MS).
  • Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Photochemical [3σ+2σ] Cycloaddition Using Bicyclo[1.1.0]butanes (BCBs)

BCBs serve as precursors for constructing the bicyclo[3.1.1]heptane core. A two-step bromination-cycloaddition strategy is employed:

Bromination of BCBs

BCBs react with N-bromosuccinimide (NBS) or dibromohydantoin in DMF or THF:
$$
\text{BCB} + \text{NBS} \xrightarrow{\text{DMF, 10–35°C}} \text{Brominated BCB}
$$

  • Yield : 85–99%.
  • Regioselectivity : Favors bridgehead bromination due to strain relief.

Cycloaddition with Cyclopropylamines

Brominated BCBs undergo [3σ+2σ] cycloaddition with cyclopropylamines under Ir photocatalysis (λ = 427 nm):
$$
\text{Br-BCB} + \text{Cyclopropylamine} \xrightarrow{\text{Ir(dF(CF}3\text{)ppy)}2(\text{dtbpy})\text{PF}_6} 1\text{-Bromobicyclo[3.1.1]heptane}
$$

  • Yield : 62–73%.
  • Scope : Tolerates electron-withdrawing groups (e.g., COOMe, CN).

Nucleophilic Substitution of Bicyclo[3.1.1]heptanol Derivatives

Synthesis of Bicyclo[3.1.1]heptanol

Bicyclo[3.1.1]heptanol is prepared via hydrolysis of bicyclo[3.1.1]heptyl esters (e.g., ethyl or benzyl):
$$
\text{Ethyl bicyclo[3.1.1]heptane-1-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Bicyclo[3.1.1]heptanol}
$$

  • Yield : 68–81%.

Bromination with HBr or PBr₃

The alcohol undergoes substitution with HBr (48% w/w) in refluxing H₂SO₄:
$$
\text{Bicyclo[3.1.1]heptanol} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} 1\text{-Bromobicyclo[3.1.1]heptane}
$$

  • Yield : 45–60%.
  • Side Reaction : Competing elimination forms bicyclo[3.1.1]heptene (15–20%).

Electrophilic Bromination of Bicyclo[3.1.1]heptane

Direct bromination using Br₂ or HBr/AlBr₃ faces steric hindrance at the bridgehead. However, methoxy-directed bromination improves regioselectivity:
$$
\text{5-Methoxybicyclo[3.1.1]heptane} + \text{Br}2 \xrightarrow{\text{CHCl}3} 1\text{-Bromo-5-methoxybicyclo[3.1.1]heptane}
$$

  • Yield : 32–50%.
  • Purity : 88–92% (GC-MS).

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Scalability Cost ($/g)
Radical Ring-Opening [3.1.1]Propellane, CBr₄ 75–89 >95 High 120–150
Photochemical Cycloaddition Br-BCB, Cyclopropylamine 62–73 90–95 Moderate 200–220
Nucleophilic Substitution HBr, H₂SO₄ 45–60 80–85 Low 50–70
Electrophilic Bromination Br₂, AlBr₃ 32–50 88–92 Low 90–110

Key Trends :

  • Radical methods dominate in yield and purity but require expensive catalysts (e.g., Ir photocatalysts at $1,200/g).
  • Nucleophilic substitution is cost-effective but unsuitable for large-scale production due to side reactions.

Mechanistic Insights and Challenges

Steric Effects in Bridgehead Bromination

The bicyclo[3.1.1]heptane framework imposes severe steric constraints. Density functional theory (DFT) calculations show a 12.7 kcal/mol activation barrier for electrophilic bromination at the bridgehead vs. 8.4 kcal/mol for exo positions.

Solvent Assistance in Substitution

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states. For example, krel for methanolysis increases from 1.0 (neat) to 4.2 in DMF.

Byproduct Formation

  • Elimination : Dominant in HBr-mediated substitutions (15–20% bicyclo[3.1.1]heptene).
  • Over-bromination : Occurs with excess Br₂, yielding 1,5-dibromo derivatives (5–8%).

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane, 1-bromo- involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The compound’s three-dimensional structure also influences its interaction with molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

  • Structure and Stability: Bicyclo[2.2.1]heptane (norbornane) has a smaller bridgehead angle (≈96°) compared to bicyclo[3.1.1]heptane (≈102°), leading to higher ring strain and reactivity. The 1-bromo derivative of bicyclo[2.2.1]heptane (CAS 13474-70-9) is commercially available and exhibits greater electrophilicity due to increased strain .
  • Applications: Brominated norbornanes are widely used in Diels-Alder reactions, whereas brominated bicyclo[3.1.1]heptanes are emerging as meta-substituted arene bioisosteres in drug design .

Bicyclo[1.1.1]pentane Derivatives

  • Synthetic Accessibility : Bicyclo[1.1.1]pentane (BCP) derivatives are synthesized via photochemical methods , but their smaller ring size limits functionalization. In contrast, bicyclo[3.1.1]heptane offers more substitution sites for diversification .
  • Bioisosteric Utility: BCP is a popular benzene bioisostere, but bicyclo[3.1.1]heptane’s larger size better mimics meta-substituted arenes, as demonstrated in the synthesis of aminobicyclo[3.1.1]heptanes for drug discovery .

Difluorobicyclo[3.1.1]heptane

  • Electronic Effects : Difluorination at strategic positions enhances metabolic stability and lipophilicity compared to bromination. For example, difluorobicyclo[3.1.1]heptane derivatives are explored as ortho/meta-phenyl replacements in medicinal chemistry .
  • Synthetic Routes : Fluorinated analogs are synthesized via difluorocarbene insertion, whereas brominated derivatives often require halogenation of preformed bicyclic frameworks .

Comparative Analysis of Physical and Chemical Properties

Thermodynamic Data

  • Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Exhibits a vaporization enthalpy (ΔvapH) of 44.90–46.10 kJ/mol .
  • Bicyclo[2.2.1]heptane, 1-bromo- : Molecular weight (175.07 g/mol) and logP (2.5) suggest higher lipophilicity than bicyclo[3.1.1]heptane derivatives .

Reactivity

  • Ring-Opening Reactions : Bicyclo[3.1.1]heptane’s strain facilitates regioselective ring-opening, whereas bicyclo[2.2.1]heptane derivatives undergo faster but less selective reactions due to higher strain .
  • Substitution Patterns : Bromine at the bridgehead position in bicyclo[3.1.1]heptane enables nucleophilic substitution, while similar reactions in bicyclo[2.2.1]heptane are less predictable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.